芬戈莫德棕榈酸酰胺

描述

Fingolimod Palmitate Amide is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily known for its use in the treatment of relapsing-remitting multiple sclerosis. Fingolimod Palmitate Amide is an experimental compound that combines the properties of Fingolimod with the fatty acid palmitate, potentially enhancing its pharmacokinetic and pharmacodynamic profiles.

科学研究应用

Chemistry: Used as a model compound for studying sphingosine 1-phosphate receptor modulators.

Biology: Investigated for its effects on cellular signaling pathways and immune modulation.

Medicine: Potential therapeutic applications in neurodegenerative diseases, cancer, and autoimmune disorders.

Industry: Possible use in the development of new pharmaceuticals and as a research tool in drug discovery.

作用机制

Target of Action

Fingolimod Palmitate Amide primarily targets the sphingosine-1-phosphate receptors (S1PRs) on lymphocytes, a type of blood cell involved in the immune system .

Mode of Action

Once lymphocytes have bound to Fingolimod Palmitate Amide, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This interaction with its targets results in a lower level of lymphocytes circulating in the peripheral circulation .

Biochemical Pathways

Fingolimod Palmitate Amide affects several biochemical pathways. In addition to exerting inhibitory effects on sphingolipid pathway enzymes, it also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Pharmacokinetics

Fingolimod Palmitate Amide is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod Palmitate Amide and its active metabolite, fingolimod phosphate, have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing .

Result of Action

The result of Fingolimod Palmitate Amide’s action is a reduction in the numbers of lymphocytes in the blood, which prevents immune reactions including inflammation in the brain and spinal cord . It has been reported to reduce the rate of relapses in relapsing-remitting multiple sclerosis by approximately one-half over a two-year period .

生化分析

Biochemical Properties

Fingolimod Palmitate Amide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets sphingosine 1-phosphate receptors, which are involved in numerous cellular processes. Fingolimod Palmitate Amide inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7, and cytosolic phospholipase A2α. It also reduces lysophosphatidic acid plasma levels and activates protein phosphatase 2A . These interactions lead to a wide range of biochemical effects, including modulation of cell signaling pathways and gene expression.

Cellular Effects

Fingolimod Palmitate Amide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Fingolimod Palmitate Amide induces apoptosis, autophagy, and cell cycle arrest. It also enhances brain-derived neurotrophic factor expression and shifts macrophages from the M1 to the M2 phenotype . These effects contribute to its therapeutic potential in treating multiple sclerosis and other diseases.

Molecular Mechanism

The molecular mechanism of Fingolimod Palmitate Amide involves its binding interactions with sphingosine 1-phosphate receptors. By binding to these receptors, Fingolimod Palmitate Amide modulates various downstream signaling pathways, including the Rho family of small GTPases and the assembly of adherens junctions and tight junctions . Additionally, Fingolimod Palmitate Amide inhibits histone deacetylases and activates protein phosphatase 2A, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fingolimod Palmitate Amide change over time. The compound exhibits stability and maintains its pharmacological activity for extended periods. Degradation may occur under certain conditions, affecting its long-term efficacy. Studies have shown that Fingolimod Palmitate Amide can induce sustained changes in cellular function, including prolonged apoptosis and autophagy . These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of Fingolimod Palmitate Amide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing neuroinflammation and improving cognitive function . At higher doses, Fingolimod Palmitate Amide may cause toxic or adverse effects, including immunosuppression and cardiovascular complications . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

Fingolimod Palmitate Amide is involved in several metabolic pathways. It is rapidly phosphorylated by sphingosine kinases to form Fingolimod Palmitate Amide-phosphate, which is then dephosphorylated by lipid phosphate phosphohydrolases . The compound also interacts with enzymes involved in the sphingolipid pathway, histone deacetylases, and protein phosphatase 2A . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological effects.

Transport and Distribution

Fingolimod Palmitate Amide is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, and is widely distributed in body tissues . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and localization. Fingolimod Palmitate Amide’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Fingolimod Palmitate Amide is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Fingolimod Palmitate Amide’s localization influences its interactions with biomolecules and its overall pharmacological effects. Understanding its subcellular localization is crucial for optimizing its therapeutic potential and minimizing adverse effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fingolimod Palmitate Amide typically involves the following steps:

Friedel-Crafts Acylation: Starting with n-octylbenzene and 3-nitropropionic acid, a Friedel-Crafts acylation reaction is performed using aluminum chloride as a catalyst.

Reduction: The resulting product undergoes reduction to form the corresponding amine.

Double Henry Reaction: This step involves the formation of a nitroalkene intermediate, followed by hydrogenation to yield the desired amine.

Amidation: The final step involves the amidation of Fingolimod with palmitic acid to form Fingolimod Palmitate Amide.

Industrial Production Methods: Industrial production of Fingolimod Palmitate Amide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality .

Types of Reactions:

Reduction: Reduction reactions can be used to modify the nitroalkene intermediates during synthesis.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with altered pharmacological properties.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives.

相似化合物的比较

Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.

Siponimod: Another sphingosine 1-phosphate receptor modulator with similar immunomodulatory effects.

Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: Fingolimod Palmitate Amide is unique due to the addition of the palmitate moiety, which may enhance its pharmacokinetic profile and potentially provide additional therapeutic benefits .

属性

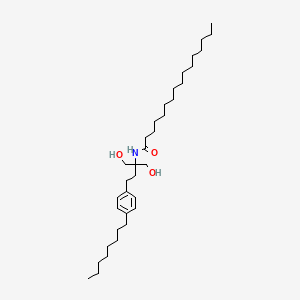

IUPAC Name |

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWOLRQIQQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242271-26-6 | |

| Record name | Fingolimod palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FINGOLIMOD PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

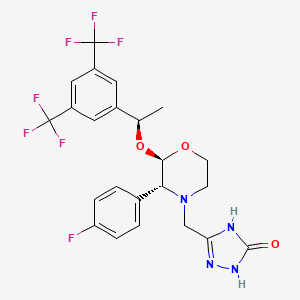

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)